Glucagon (human)

GPCR pharmacology Receptor selectivity cAMP signaling

Researchers requiring GCGR-specific activation in cells co-expressing GCGR and GLP-1R face confounding cross-reactivity when using dual agonists or GLP-1 analogs. Human glucagon (CAS 16941-32-5) resolves this with >200-fold functional selectivity for GCGR (EC50 36.4 ± 0.22 nM at GLP-1R vs. sub-nM potency at GCGR), ensuring cAMP or calcium flux readouts reflect authentic GCGR signaling without GLP-1R interference. • Recombinant or synthetic, ≥98% RP-HPLC purity; USP reference standard grade available for compendial testing • Validated bioequivalence across IV, IM, and SC routes; consistent batch-to-batch potency • Cold-chain shipped lyophilized; research-grade and pharmacopeial-grade options in stock

Molecular Formula C153H226ClN43O49S
Molecular Weight 3519.2 g/mol
Cat. No. B14799018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucagon (human)
Molecular FormulaC153H226ClN43O49S
Molecular Weight3519.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CNC=N7)N.Cl
InChIInChI=1S/C153H225N43O49S.ClH/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84;/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166);1H
InChIKeyRKGLLHCSSVJTAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 2.94 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Human Glucagon Procurement Overview


Human glucagon (CAS 16941-32-5) is a 29-amino acid peptide hormone naturally secreted by pancreatic α-cells, with a molecular weight of approximately 3483 Da [1]. It serves as the endogenous ligand for the glucagon receptor (GCGR), a class B G protein-coupled receptor (GPCR), and exhibits measurable but weak cross-reactivity with the homologous glucagon-like peptide-1 receptor (GLP-1R) [2]. For research and pharmaceutical applications, human glucagon is produced via recombinant DNA technology in E. coli or through solid-phase peptide synthesis, with the recombinant form (rGlucagon) serving as the USP reference standard for compendial testing [3]. Its primary physiological role is to raise blood glucose levels by stimulating hepatic glycogenolysis and gluconeogenesis, positioning it as a critical reagent for diabetes, obesity, and GPCR pharmacology research [4].

Why Glucagon Cannot Be Replaced in GCGR Assays


The glucagon receptor (GCGR) and glucagon-like peptide-1 receptor (GLP-1R) exhibit high sequence homology yet maintain strict ligand selectivity governed by distinct peptide epitopes at opposite ends of the hormone molecules [1]. Native human glucagon binds and activates GCGR with high affinity but shows only weak, physiologically relevant cross-reactivity with GLP-1R (EC50 of 36.4 ± 0.22 nM) [2]. Conversely, GLP-1 exhibits no measurable affinity for GCGR [2]. Even structurally modified dual agonists with engineered GCGR/GLP-1R potency ratios—such as HEC-C046, HEC-C052, and HEC-C070—produce divergent metabolic outcomes and safety profiles in vivo that do not replicate native glucagon's exclusive GCGR signaling profile [3]. Substituting human glucagon with a GLP-1R agonist, a dual agonist, or a glucagon analog without confirming receptor selectivity therefore introduces confounding variables that invalidate GCGR-specific pharmacological assessments.

Human Glucagon Differentiation Evidence


GCGR Selectivity Over GLP-1R

In COS-7 cells expressing the cloned human GLP-1 receptor, native human glucagon acts as a full agonist for cAMP accumulation but is 200-fold less potent than the cognate ligand GLP-1(7-36) amide [1]. Conversely, GLP-1 exhibits no detectable affinity for the human glucagon receptor [2]. This >200-fold functional selectivity differential defines the pharmacological specificity of human glucagon for GCGR over GLP-1R, a critical distinction from dual agonists and GLP-1 analogs.

GPCR pharmacology Receptor selectivity cAMP signaling

Pancreatic GLP-1R Cross-Reactivity

In pancreatic islet cells, human glucagon exhibits physiologically relevant but weak cross-reactivity with the GLP-1 receptor, with a measured EC50 of 36.4 ± 0.22 nM for cAMP stimulation [1]. In contrast, GLP-1 shows no detectable binding or activation of the glucagon receptor under identical conditions [1]. This modest GLP-1R agonism by glucagon is approximately 3-4 orders of magnitude weaker than its potency at GCGR and does not compromise its use as a GCGR-selective tool compound in most in vitro assays.

Islet biology Receptor cross-talk GLP-1R agonism

Recombinant vs. Synthetic Glucagon Immunogenicity

A 2022 comparative study assessed innate immune response modulating impurities (IIRMIs) in brand-name recombinant glucagon versus generic synthetic glucagon using three commercial reporter cell lines (RAW-Blue™, HEK-Blue™-hNOD1, HEK-Blue™-hNOD2) [1]. Despite different manufacturing processes (recombinant DNA vs. solid-phase peptide synthesis), the innate immunogenicity risk in the synthetic glucagon was at a negligible level and statistically comparable to that of the recombinant product [1]. This finding supports the interchangeability of properly manufactured synthetic glucagon with recombinant glucagon for research applications where immunogenicity is a concern.

Biologics manufacturing Immunogenicity Quality control

Analytical Purity of Recombinant Glucagon

Recombinant human glucagon produced in E. coli and analyzed via reverse-phase HPLC on a Prosphere C18 column (300Å, 5µm) with a 0.1% TFA/acetonitrile gradient demonstrates a purity of >98% [1]. This purity specification meets or exceeds the requirements for USP reference standard material and ensures minimal interference from process-related impurities in downstream assays [2]. Synthetic glucagon formulations also routinely report >95% purity by HPLC-MS, with some vendors achieving >98% by LC-UV [3].

Analytical chemistry Peptide characterization Quality assurance

Pharmacokinetic Bioequivalence: Recombinant vs. Animal-Source Glucagon

A randomized, open-label, two-part clinical study compared the pharmacokinetics and glucodynamics of recombinant human glucagon versus animal-source glucagon after intravenous, intramuscular, and subcutaneous administration in healthy volunteers [1]. Recombinant glucagon provided equivalent safety and efficacy to animal-source glucagon across all three routes of administration, with no significant differences in adverse event profiles or tolerability [1]. This bioequivalence supports the use of recombinant human glucagon as a fully validated replacement for animal-derived material in both research and clinical diagnostic applications.

Clinical pharmacology Bioequivalence Pharmacokinetics

Clinical Comparison of Glucagon Formulations for Hypoglycemia

An indirect treatment comparison (ITC) of ten randomized clinical trials evaluated the efficacy and safety of three ready-to-use glucagon formulations: Baqsimi® (nasal glucagon), Gvoke® (glucagon injection), and Zegalogue® (dasiglucagon injection) . All three treatments achieved high proportions of treatment success (>98%) in reversing insulin-induced hypoglycemia. However, Gvoke (injectable glucagon) produced a mean maximum blood glucose value of 220 mg/dL, compared to 168 mg/dL for Baqsimi and 190 mg/dL for Zegalogue . This higher glycemic excursion with Gvoke may be clinically advantageous in severe hypoglycemic emergencies requiring rapid and robust glucose elevation, whereas lower excursions may better facilitate re-establishment of euglycemia .

Severe hypoglycemia Diabetes therapeutics Clinical efficacy

Human Glucagon Optimal Application Scenarios


GCGR-Selective Pharmacological Assays

Human glucagon is the preferred ligand for GCGR activation studies in cell lines co-expressing both GCGR and GLP-1R (e.g., pancreatic islet cells, engineered HEK293 systems). Its >200-fold functional selectivity for GCGR over GLP-1R [1] ensures that cAMP or calcium flux readouts reflect genuine GCGR signaling rather than confounding GLP-1R activation. Researchers investigating GCGR-specific biased agonism, allosteric modulation, or antagonist screening should use native human glucagon rather than dual agonists or GLP-1 analogs to avoid ambiguous pharmacology [2].

Recombinant Glucagon for USP Compendial Testing

Recombinant human glucagon meeting >98% RP-HPLC purity specifications [1] is required for USP compendial tests including potency assays, identification by peptide mapping, and impurity profiling of glucagon drug products [2]. Analytical laboratories and pharmaceutical quality control units should procure rGlucagon USP Reference Standard (CAS 16941-32-5) to ensure compliance with monograph requirements for both recombinant and synthetic glucagon formulations. The USP standard enables preparation of system suitability solutions, standard digests, and calibration curves for HPLC-based assays [2].

In Vivo Hepatic Glucose Production Studies

Native human glucagon (recombinant or synthetic) is the gold-standard agonist for stimulating hepatic glycogenolysis and gluconeogenesis in rodent models of diabetes and metabolism. Its well-characterized pharmacokinetic profile—demonstrated bioequivalence between recombinant and animal-source material across IV, IM, and SC routes [1]—allows researchers to select the optimal route of administration for their experimental design without concern for batch-to-batch or source variability. Studies examining glucagon's role in the dual-hormone artificial pancreas or its interaction with insulin signaling benefit from using the endogenous human sequence [2].

Clinical Formulation Development for Severe Hypoglycemia

Gvoke (injectable glucagon) is a ready-to-use liquid formulation of human glucagon indicated for severe hypoglycemia. Comparative clinical data from indirect treatment comparisons demonstrate that Gvoke achieves a mean maximum blood glucose of 220 mg/dL—significantly higher than both nasal glucagon (168 mg/dL) and dasiglucagon (190 mg/dL) [1]. Pharmaceutical development teams designing new glucagon delivery systems or evaluating biosimilar candidates should use human glucagon as the reference standard for comparative glucodynamic studies, as its efficacy and safety profile in reversing insulin-induced hypoglycemia (>98% treatment success rate) is well-established [1].

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